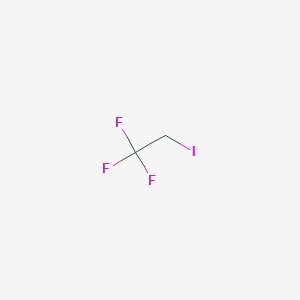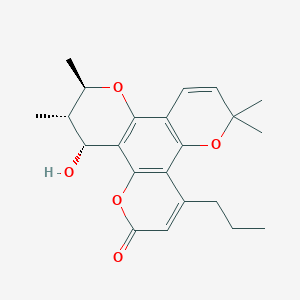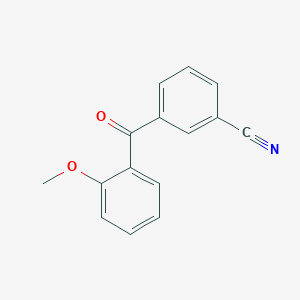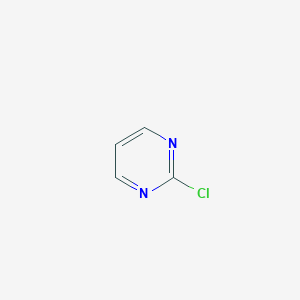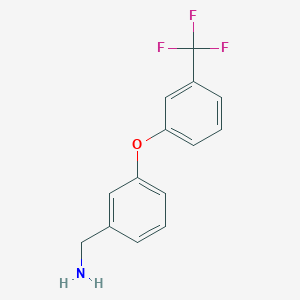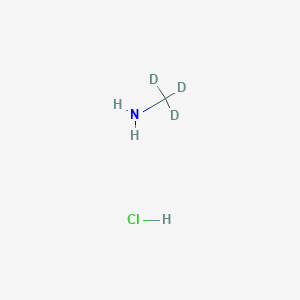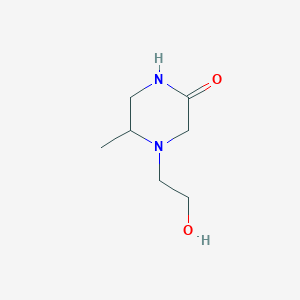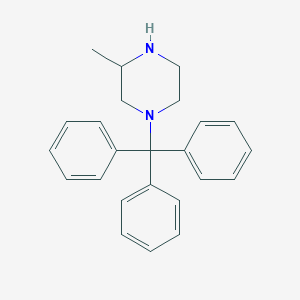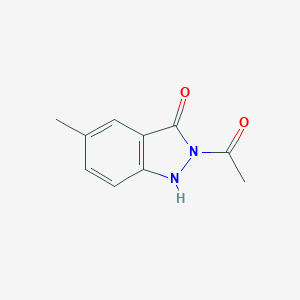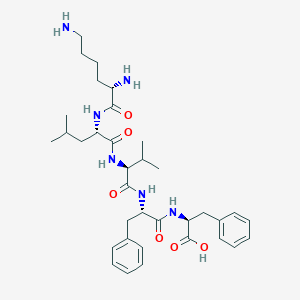
h-Lys-leu-val-phe-phe-oh
Vue d'ensemble
Description
The compound h-Lys-leu-val-phe-phe-oh is a peptide sequence composed of the amino acids lysine, leucine, valine, and two phenylalanine residues. This peptide sequence is known for its ability to self-assemble into nanostructures, making it a valuable component in various scientific and industrial applications, particularly in the field of nanomedicine.
Applications De Recherche Scientifique
h-Lys-leu-val-phe-phe-oh: has a wide range of applications in scientific research, including:
Nanomedicine: Used in the development of nanostructures for drug delivery and biomaterials.
Cancer Research: Employed in strategies to inhibit tumor progression and metastasis.
Hydrogel Formation: Utilized in the creation of hydrogels for tissue engineering and regenerative medicine.
Biomaterials: Incorporated into biomaterials for various biomedical applications.
Mécanisme D'action
Target of Action
The primary target of the h-Lys-Leu-Val-Phe-Phe-OH peptide, often referred to as KLVFF, is the tumor microenvironment (TME) . The peptide motifs are targeted to the tumor by hyaluronic acid (HA) functionalized liposomes .
Mode of Action
The KLVFF peptide motifs interact with their targets by spontaneously undergoing self-assembly to form nanofibers . These nanofibers create a net-like structure that wraps around tumor cells . This self-assembly behavior has been investigated in phosphate buffered saline (PBS) to form hydrogels .
Biochemical Pathways
The KLVFF peptide motifs affect the interactions between tumor cells and the surrounding microenvironment, contributing to tumor metastasis . The fibrous nanostructures bury the membrane protrusions and thus hinder the migration and invasion of tumor cells, especially the transmigration through the fenestrated endothelium .
Pharmacokinetics
The pharmacokinetics of the KLVFF peptide motifs are influenced by their self-assembly into nanofibers . The nano-nets stably retain in the primary tumor site for over 72 hours . .
Result of Action
The nanofibril coatings on tumor cells significantly block tumor cells induced platelet aggregation in vitro and prevent the adhesion of platelet around circulating tumor cells (CTCs) in vivo . This limits the pro-metastasis effect of platelets and prevents early metastasis . Furthermore, the nano-nets effectively prevent the activation of intratumoral platelet, which suppresses tumor progression and the spontaneous lung metastasis in 4T1 breast cancer mice model .
Action Environment
The action of the KLVFF peptide motifs is influenced by the tumor microenvironment . The presence of hyaluronic acid (HA) functionalized liposomes aids in targeting the peptide motifs to the tumor . The environmental factors within the tumor microenvironment can influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of h-Lys-leu-val-phe-phe-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
h-Lys-leu-val-phe-phe-oh: undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.
Reduction: The peptide can be reduced to modify its structural properties.
Substitution: Amino acid residues can be substituted to alter the peptide’s functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Modified peptide with altered structural properties.
Substitution: Peptide variants with different amino acid residues.
Comparaison Avec Des Composés Similaires
h-Lys-leu-val-phe-phe-oh: is unique due to its specific amino acid sequence and self-assembly properties. Similar compounds include:
Val-phe-phe: Another peptide sequence known for hydrogel formation.
Leu-phe-phe: Similar in structure but with different self-assembly behavior.
Phe-phe-val: Another variant with distinct nanostructure formation properties.
These similar compounds share the ability to form nanostructures but differ in their specific applications and self-assembly characteristics.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICITCLFXRGKJW-IIZANFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


